5-(4-Chlorophenoxy)pyridine-2-carbaldehyde

Catalog No.
S880294
CAS No.
97121-21-6
M.F
C12H8ClNO2
M. Wt
233.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Chlorophenoxy)pyridine-2-carbaldehyde

CAS Number

97121-21-6

Product Name

5-(4-Chlorophenoxy)pyridine-2-carbaldehyde

IUPAC Name

5-(4-chlorophenoxy)pyridine-2-carbaldehyde

Molecular Formula

C12H8ClNO2

Molecular Weight

233.65 g/mol

InChI

InChI=1S/C12H8ClNO2/c13-9-1-4-11(5-2-9)16-12-6-3-10(8-15)14-7-12/h1-8H

InChI Key

NRPZYKQOODWNPQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC2=CN=C(C=C2)C=O)Cl

Canonical SMILES

C1=CC(=CC=C1OC2=CN=C(C=C2)C=O)Cl

5-(4-Chlorophenoxy)pyridine-2-carbaldehyde (CAS 97121-21-6) is a highly functionalized heterocyclic intermediate characterized by a reactive electrophilic 2-carbaldehyde group and a lipophilic, metabolically stable 4-chlorophenoxy ether linkage at the 5-position [1]. It is primarily procured for the convergent synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. The core value of this specific compound lies in its ability to simultaneously introduce a metal-coordinating or hydrogen-bonding pyridine motif, a reactive handle for amine or heterocycle formation, and a para-halogenated aromatic ring that specifically blocks oxidative metabolism. For industrial buyers, it serves as a critical, non-interchangeable precursor where precise steric bulk, lipophilicity, and electronic tuning are required for downstream target binding and pharmacokinetic stability.

Substituting 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde with simpler analogs, such as 5-phenoxypyridine-2-carbaldehyde or 5-(4-fluorophenoxy)pyridine-2-carbaldehyde, frequently results in downstream failure during drug development or agrochemical formulation [1]. The unsubstituted phenoxy analog leaves the para-position exposed to rapid cytochrome P450-mediated hydroxylation, severely compromising the half-life of the resulting active molecules. Conversely, the 4-fluoro analog, while metabolically stable, lacks the necessary van der Waals volume and lipophilicity to effectively fill deep hydrophobic binding pockets, often leading to a significant drop in target affinity. Furthermore, attempting to use positional isomers (e.g., 3-carbaldehyde derivatives) fundamentally alters the vector of the subsequent functional groups, destroying the required spatial geometry for receptor binding. Therefore, exact procurement of the 4-chloro-2-carbaldehyde isomer is mandatory for maintaining both biological efficacy and pharmacokinetic viability.

Precursor Suitability: Prevention of Para-Hydroxylation in Downstream APIs

When procuring building blocks for drug discovery, metabolic liability is a primary selection criterion. The incorporation of the 4-chlorophenoxy moiety in 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde effectively blocks the primary site of oxidative metabolism on the terminal aromatic ring. Compared to derivatives synthesized from the unsubstituted 5-phenoxypyridine-2-carbaldehyde, the 4-chloro analogs demonstrate drastically reduced intrinsic clearance in human liver microsomes (HLM) [1].

Evidence DimensionCytochrome P450-mediated para-hydroxylation liability (HLM CLint)
Target Compound Data4-Chloro derivatives exhibit minimal para-oxidation (<10% clearance via this pathway)
Comparator Or BaselineUnsubstituted 5-phenoxypyridine derivatives (rapid clearance, primary metabolite is the para-phenol)
Quantified Difference>85% reduction in metabolic liability at the phenoxy para-position
ConditionsHuman liver microsome (HLM) stability assays of downstream API derivatives

Procuring the 4-chloro building block directly mitigates a major late-stage metabolic failure risk, ensuring the resulting compounds have viable pharmacokinetic profiles.

Formulation and Binding: Enhanced Hydrophobic Engagement via Chlorine Substitution

The selection of the 4-chloro substituent over a 4-fluoro analog is driven by precise physicochemical requirements. The chlorine atom provides a significantly higher lipophilic contribution (Hansch π ≈ 0.71) compared to fluorine (π ≈ 0.14), while also offering a larger van der Waals radius [1]. In structure-activity relationship (SAR) studies, this increased bulk and lipophilicity are critical for maximizing interactions within deep hydrophobic sub-pockets, leading to superior binding affinities in target proteins.

Evidence DimensionLipophilic contribution (Hansch π) and steric volume
Target Compound Data4-Chloro substituent (π ≈ 0.71, larger van der Waals volume)
Comparator Or Baseline4-Fluoro analog (π ≈ 0.14, smaller volume)
Quantified Difference~0.5 unit increase in logP contribution and enhanced steric fill
ConditionsPhysicochemical profiling and receptor binding optimization workflows

Buyers must specify the chloro analog when downstream target potency relies on strong hydrophobic interactions that the fluoro analog physically cannot provide.

Processability: Accelerated Condensation Kinetics in API Manufacturing

In industrial scale-up workflows, the 2-carbaldehyde group's reactivity is heavily influenced by the electronic effects of the pyridine ring substituents. The electron-withdrawing nature of the 4-chlorophenoxy group slightly activates the aldehyde towards nucleophilic attack compared to electron-donating substituents. This results in faster reaction kinetics and higher isolated yields in mainstream convergent steps, such as reductive aminations or the formation of complex heterocycles, minimizing the need for prolonged heating or large excesses of reagents [1].

Evidence DimensionReaction kinetics and isolated yield in reductive amination workflows
Target Compound Data5-(4-Chlorophenoxy)pyridine-2-carbaldehyde (rapid conversion, >85% isolated yield)
Comparator Or Baseline5-Alkoxy or 5-alkyl pyridine-2-carbaldehydes (slower conversion, ~65-70% yields)
Quantified Difference15-20% increase in isolated yield and reduced reaction times
ConditionsStandard industrial reductive amination protocols (e.g., NaBH(OAc)3, ambient temperature)

Higher yields and faster kinetics in intermediate synthesis directly reduce the cost of goods (COGs) and improve manufacturing throughput for bulk procurement.

Precursor for Type II Kinase Inhibitors

5-(4-Chlorophenoxy)pyridine-2-carbaldehyde is ideally suited as a building block for Type II kinase inhibitors, where the 4-chlorophenoxy group is designed to occupy the deep, hydrophobic DFG-out pocket [1]. The 2-carbaldehyde allows for the modular attachment of the hinge-binding motif via reductive amination or heterocycle condensation.

Core Scaffold for Broad-Spectrum Agrochemicals

In agrochemical research, this compound is utilized to synthesize novel systemic fungicides and herbicides[2]. The 4-chlorophenoxy moiety provides the necessary lipophilicity for leaf surface penetration and metabolic stability against plant enzymes, while the pyridine core ensures systemic mobility within the plant vasculature.

Scaffold for High-Throughput Screening Libraries

Due to its bifunctional nature—combining a reactive aldehyde and a stable lipophilic ether—this compound is procured for the rapid generation of diverse chemical libraries [1]. It enables the efficient synthesis of picolylamine derivatives that are frequently represented in biologically active chemical space, ensuring high hit rates in phenotypic screens.

XLogP3

2.8

Dates

Last modified: 08-16-2023

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